molecular formula C21H26N2O4 B10889638 1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B10889638
M. Wt: 370.4 g/mol
InChI Key: UUCCADMCRKWGHB-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a phenoxyethanone moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.

    Substitution with 2,5-Dimethoxybenzyl Group: The piperazine intermediate is reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to form the substituted piperazine.

    Attachment of the Phenoxyethanone Moiety: The substituted piperazine is then reacted with phenoxyacetyl chloride in the presence of a base like triethylamine (Et₃N) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone: Similar structure with a methyl group on the phenoxy ring.

    1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone: Contains a chlorine atom on the phenoxy ring.

Uniqueness

1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2,5-dimethoxybenzyl and phenoxyethanone groups provides a distinct set of properties that can be leveraged in various research applications.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H26N2O4/c1-25-19-8-9-20(26-2)17(14-19)15-22-10-12-23(13-11-22)21(24)16-27-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

UUCCADMCRKWGHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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